N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide
Description
Chemical Structure and Properties The compound N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide (CAS: 2034305-35-4) features a benzofuran core linked to a propan-2-yl group, which is bonded to a sulfonamide moiety substituted with a 5-chlorothiophene ring. Its molecular formula is C₁₅H₁₄ClNO₃S₂, with a molecular weight of 355.9 g/mol . The Smiles string is CC(Cc1cc2ccccc2o1)NS(=O)(=O)c1ccc(Cl)s1, highlighting the fused benzofuran-thiophene-sulfonamide architecture. Physical properties such as melting point, boiling point, and solubility remain unreported in available literature.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c1-10(17-22(18,19)15-7-6-14(16)21-15)8-12-9-11-4-2-3-5-13(11)20-12/h2-7,9-10,17H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLFHRGOHPVSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide typically involves multiple stepsThe thiophene ring is then chlorinated, and the sulfonamide group is introduced through sulfonation and subsequent amide formation .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocycle Modifications
Benzofuran vs. Benzothiophene
A closely related compound, N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide (CAS: 2034355-43-4), replaces the benzofuran oxygen atom with sulfur (benzothiophene) and introduces a hydroxyl group on the propyl chain. This substitution increases the molecular weight to 387.92 g/mol due to sulfur’s higher atomic mass and the hydroxyl group .
- Hydrogen Bonding : The hydroxyl group in the benzothiophene analog may improve solubility or enable hydrogen bonding interactions absent in the benzofuran derivative.
Benzofuran vs. Indole
The indole-based analog 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (Compound 33) features a larger aromatic indole core substituted with a 4-chlorobenzoyl group and a methoxy moiety .
- Aromatic Surface Area : The indole system’s extended π-conjugation may enhance hydrophobic interactions in protein binding pockets compared to benzofuran.
Substituent Variations
5-Chlorothiophene Sulfonamide
All three compounds share the 5-chlorothiophene-2-sulfonamide group, a critical pharmacophore in sulfonamide-based inhibitors. This moiety is known for its role in hydrogen bonding via the sulfonamide oxygen atoms and hydrophobic interactions through the chlorinated thiophene ring .
Alkoxy vs. Hydroxyl vs. Halogen Substituents
- The benzothiophene analog’s hydroxyl group contrasts with the benzofuran compound’s lack of polar substituents, suggesting differences in solubility and metabolic stability .
- The indole derivative’s methoxy group and 4-chlorobenzoyl substituent introduce steric bulk and electron-withdrawing effects, which may enhance target affinity but reduce bioavailability compared to the simpler benzofuran structure .
Molecular Weight and Physicochemical Properties
| Compound | Core Structure | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound (CAS: 2034305-35-4) | Benzofuran | 355.9 | 5-Chlorothiophene sulfonamide |
| Benzothiophene Analog (CAS: 2034355-43-4) | Benzothiophene | 387.92 | Hydroxyl, 5-chlorothiophene sulfonamide |
| Indole Derivative (Compound 33) | Indole | ~450 (estimated) | 4-Chlorobenzoyl, methoxy |
Key Observations :
- The benzothiophene analog’s higher molecular weight reflects sulfur substitution and hydroxyl addition.
- The indole derivative’s larger size and substituents may limit membrane permeability compared to the benzofuran-based compound.
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzofuran moiety, a chlorothiophene group, and a sulfonamide functionality. Its molecular formula is , with a molecular weight of approximately 365.85 g/mol. The unique combination of these functional groups contributes to its varied biological activities.
Antimicrobial Activity
Research indicates that compounds containing benzofuran and thiophene moieties exhibit notable antimicrobial properties. A study found that derivatives with similar structures demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 5 µg/mL | Effective against resistant strains |
| Compound B | Escherichia coli | 10 µg/mL | Moderate activity observed |
| Compound C | Pseudomonas aeruginosa | 8 µg/mL | Comparable to control antibiotics |
Anticancer Activity
Several studies have investigated the anticancer potential of this compound using various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: Cell Cycle Arrest and Apoptosis Induction
In one study, the compound was tested on HeLa cells, revealing that it induced significant cell cycle arrest at the G1/S phase and increased apoptosis rates. The following table summarizes the findings:
Table 2: Cell Cycle Distribution in HeLa Cells
| Treatment | % G0–G1 | % S | % G2/M | % Pre-G1 (Apoptosis) |
|---|---|---|---|---|
| Control | 46.26 | 42.99 | 10.75 | 1.95 |
| Compound | 51.23 | 47.06 | 1.71 | 24.71 |
The results indicate that after treatment with the compound, there was a marked increase in cells in the pre-G1 phase, suggesting effective induction of apoptosis.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.
- Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of cell cycle regulatory proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
